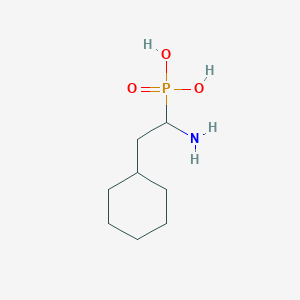
(1-Amino-2-cyclohexylethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2-cyclohexylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group attached to a cyclohexyl ring and a phosphonic acid group. This compound is part of the broader class of aminophosphonates, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-cyclohexylethyl)phosphonic acid typically involves the reaction of cyclohexylamine with a suitable phosphonate precursor. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is a widely used industrial method .
Chemical Reactions Analysis
Types of Reactions: (1-Amino-2-cyclohexylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong nucleophiles such as alkoxides or thiolates.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phosphonic acid derivatives.
Scientific Research Applications
(1-Amino-2-cyclohexylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1-Amino-2-cyclohexylethyl)phosphonic acid involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidases by binding to the active site of the enzyme, thereby preventing the cleavage of the initiator methionine from newly synthesized proteins. This inhibition disrupts protein processing and can lead to the suppression of bacterial growth .
Comparison with Similar Compounds
- (1-Amino-2-phenylethyl)phosphonic acid
- (1-Amino-2-methylpropyl)phosphonic acid
- (1-Amino-2-ethylhexyl)phosphonic acid
Comparison: (1-Amino-2-cyclohexylethyl)phosphonic acid is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to other aminophosphonates. This uniqueness can influence its binding affinity and selectivity towards specific enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H18NO3P |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
(1-amino-2-cyclohexylethyl)phosphonic acid |
InChI |
InChI=1S/C8H18NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,9H2,(H2,10,11,12) |
InChI Key |
VWVYLBIQWASACG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



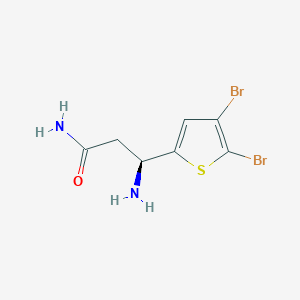
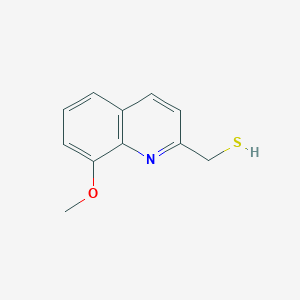
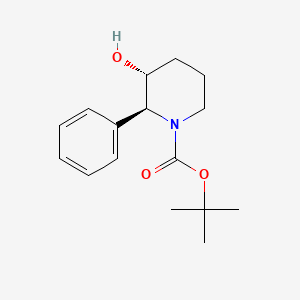
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)



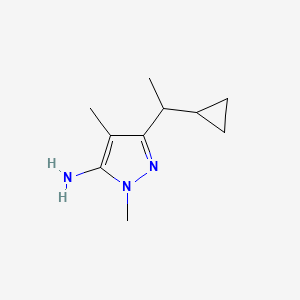
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)


![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
